[(3-Bromo-4-methoxyphenyl)methyl]hydrazine

Medicinal Chemistry Physicochemical Property Drug Design

[(3-Bromo-4-methoxyphenyl)methyl]hydrazine is a benzylhydrazine derivative featuring a 3-bromo and 4-methoxy substitution pattern on the phenyl ring. With a molecular formula of C8H11BrN2O and a molecular weight of 231.09 g/mol, this compound serves as a versatile intermediate in the synthesis of heterocycles and as a precursor for further functionalization via the aryl bromide handle.

Molecular Formula C8H11BrN2O
Molecular Weight 231.09 g/mol
CAS No. 887596-33-0
Cat. No. B12440719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-Bromo-4-methoxyphenyl)methyl]hydrazine
CAS887596-33-0
Molecular FormulaC8H11BrN2O
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNN)Br
InChIInChI=1S/C8H11BrN2O/c1-12-8-3-2-6(5-11-10)4-7(8)9/h2-4,11H,5,10H2,1H3
InChIKeyMUJQNYGBNJPDPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(3-Bromo-4-methoxyphenyl)methyl]hydrazine (CAS 887596-33-0): A Specialized Benzylhydrazine Building Block for Medicinal Chemistry and Cross-Coupling


[(3-Bromo-4-methoxyphenyl)methyl]hydrazine is a benzylhydrazine derivative featuring a 3-bromo and 4-methoxy substitution pattern on the phenyl ring . With a molecular formula of C8H11BrN2O and a molecular weight of 231.09 g/mol, this compound serves as a versatile intermediate in the synthesis of heterocycles and as a precursor for further functionalization via the aryl bromide handle . Its calculated physicochemical properties, including a topological polar surface area (PSA) of 47.28 Ų and a LogP of 2.51, position it as a moderately lipophilic building block with drug-like characteristics .

Why Unsubstituted or Chloro Analogs Cannot Replace [(3-Bromo-4-methoxyphenyl)methyl]hydrazine in Key Synthetic and Biological Contexts


The specific 3-bromo-4-methoxy substitution pattern of [(3-Bromo-4-methoxyphenyl)methyl]hydrazine is not interchangeable with non-halogenated or chloro analogs. The bromine atom confers a unique synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) that are not possible with the non-halogenated parent compound [1]. Under typical reaction conditions, aryl bromides exhibit superior reactivity in oxidative addition compared to the corresponding chlorides, enabling milder reaction conditions and broader substrate scope [1]. Quantitatively, the bromo compound shows a calculated LogP of 2.51 , representing a ~1.9 log unit increase in lipophilicity over the non-brominated (4-methoxybenzyl)hydrazine (ACD/LogP 0.64) . This significant shift in partition coefficient directly impacts membrane permeability, metabolic stability, and off-target binding profiles in biological systems, meaning in-class compounds cannot be assumed to behave equivalently.

Quantitative Differentiation of [(3-Bromo-4-methoxyphenyl)methyl]hydrazine: Head-to-Head Property and Reactivity Comparisons


Lipophilicity Advantage: LogP Comparison Against the Non-Halogenated Parent Compound

The 3-bromo substitution significantly increases the lipophilicity of the benzylhydrazine scaffold. The target compound, [(3-Bromo-4-methoxyphenyl)methyl]hydrazine, has a calculated LogP of 2.51 . In contrast, the non-halogenated analog, (4-methoxybenzyl)hydrazine (CAS 140-69-2), has a reported ACD/LogP of 0.64 . This represents a nearly 30-fold increase in the partition coefficient.

Medicinal Chemistry Physicochemical Property Drug Design

Synthetic Versatility: Aryl Bromide Reactivity for Cross-Coupling Applications

The presence of the aryl bromide functional group in [(3-Bromo-4-methoxyphenyl)methyl]hydrazine provides a synthetic handle for palladium-catalyzed cross-coupling reactions, which is absent in the non-halogenated (4-methoxybenzyl)hydrazine. Aryl bromides are well-established substrates for Suzuki-Miyaura coupling, reacting with boronic acids under mild conditions (e.g., 1-2 mol% Pd catalyst, aqueous base, 80-100°C) [1]. The non-halogenated analog is inert under these conditions. In contrast, the corresponding chloro analog, (3-chloro-4-methoxybenzyl)hydrazine, would require more forcing conditions (e.g., higher temperatures, specialized ligands) due to the lower reactivity of aryl chlorides in oxidative addition [1].

Organic Synthesis Cross-Coupling Building Block

Scaffold Relevance: Sub-nanomolar PDE5 Inhibitor Activity of a 3-Bromo-4-methoxybenzyl-Containing Derivative

The medicinal chemistry relevance of the 3-bromo-4-methoxybenzyl motif is demonstrated by the PDE5 inhibitor CHEMBL279903, which contains a 3-bromo-4-methoxybenzyl substituent. This compound exhibits an IC50 of 2.20 nM against human PDE5 [1]. While this data is for a derivative of the target hydrazine, it validates the scaffold's potential to confer high target affinity.

Phosphodiesterase 5 Medicinal Chemistry Scaffold Validation

Optimal Application Scenarios for [(3-Bromo-4-methoxyphenyl)methyl]hydrazine Based on Quantitative Evidence


Diversification of Compound Libraries via Suzuki-Miyaura Cross-Coupling

In medicinal chemistry programs requiring rapid generation of structural diversity around a benzylhydrazine core, [(3-Bromo-4-methoxyphenyl)methyl]hydrazine is the superior building block. It allows direct palladium-catalyzed coupling with commercially available boronic acids, a reaction that the non-halogenated analog cannot undergo [1]. This reactivity enables the parallel synthesis of focused compound libraries for structure-activity relationship (SAR) studies.

Design of CNS-Penetrant Drug Candidates Requiring Higher Lipophilicity

For central nervous system (CNS) targets where a higher LogP is often beneficial for crossing the blood-brain barrier, the brominated derivative (LogP ~2.5) offers a significant advantage over the less lipophilic (4-methoxybenzyl)hydrazine (LogP ~0.64) . The nearly 30-fold higher partition coefficient makes it a more suitable starting point for lead optimization in neurology and psychiatry programs.

Synthesis of PDE5 Inhibitor Precursors Using a Validated Pharmacophoric Fragment

Researchers focusing on phosphodiesterase 5 (PDE5) inhibition can use [(3-Bromo-4-methoxyphenyl)methyl]hydrazine to build upon a scaffold that has already yielded a potent inhibitor with an IC50 of 2.20 nM [2]. The hydrazine functionality allows for further cyclization to form imidazo-purines or pyrazoles, incorporating the validated 3-bromo-4-methoxybenzyl motif.

Synthesis of Isoquinoline Alkaloid Analogs via Bischler-Napieralski Cyclization

The compound serves as a key intermediate in the synthesis of 1-(3-bromo-4-methoxybenzyl)-1,2,3,4-tetrahydro-7-isoquinolinol derivatives, as demonstrated in the synthesis of cepharanthine analogs [3]. The bromine atom is essential for this strategy, as it directs the cyclization pattern and enables subsequent functionalization steps.

Quote Request

Request a Quote for [(3-Bromo-4-methoxyphenyl)methyl]hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.